Perfluorobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorobutylamine is a perfluorinated amine, characterized by the replacement of all hydrogen atoms in butylamine with fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physicochemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorobutylamine is typically synthesized through the electrofluorination of tributylamine using hydrogen fluoride as both the solvent and the fluorine source. The reaction can be represented as follows:
N(CH2CH2CH2CH3)3+27HF→N(CF2CF2CF2CF3)3+27H2
This method ensures the complete fluorination of the butyl groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the electrofluorination process is scaled up to produce large quantities of this compound. The process involves the use of specialized electrochemical cells and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorobutylamine primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine may result in the formation of a perfluoroalkylated amine, while reaction with an alcohol may yield a perfluoroalkylated ether .
Wissenschaftliche Forschungsanwendungen
Perfluorobutylamine finds applications in various fields due to its unique properties:
Wirkmechanismus
The mechanism by which perfluorobutylamine exerts its effects is primarily due to its high electronegativity and chemical inertness. The fluorine atoms create a strong electron-withdrawing effect, reducing the basicity of the central amine. This property allows this compound to interact with various molecular targets and pathways, particularly in applications involving gas solubility and thermal stability .
Vergleich Mit ähnlichen Verbindungen
- Perfluorotributylamine
- Perfluorohexylamine
- Perfluorooctylamine
Comparison: Perfluorobutylamine is unique due to its specific chain length and the complete fluorination of its butyl groups. Compared to perfluorotributylamine, this compound has a shorter chain length, which may result in different physicochemical properties such as boiling point and solubility. Perfluorohexylamine and perfluorooctylamine, on the other hand, have longer chain lengths, which can affect their applications and reactivity .
Eigenschaften
CAS-Nummer |
812-47-5 |
---|---|
Molekularformel |
C4F11N |
Molekulargewicht |
271.03 g/mol |
IUPAC-Name |
N,N,1,1,2,2,3,3,4,4,4-undecafluorobutan-1-amine |
InChI |
InChI=1S/C4F11N/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15 |
InChI-Schlüssel |
AEDVWMXHRPMJAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)(C(N(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.